(+/-)-Dihydromethysticin
Overview
Description
(+/-)-Dihydromethysticin is a naturally occurring compound found in the roots of the kava plant (Piper methysticum). It is one of the six major kavalactones, which are the active constituents responsible for the plant’s psychoactive and medicinal properties. This compound has been studied for its potential anxiolytic, sedative, and muscle relaxant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Dihydromethysticin typically involves the hydrogenation of methysticin. The process begins with the extraction of methysticin from the kava plant, followed by its reduction using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The extraction of methysticin is optimized using solvents such as ethanol or methanol, and the hydrogenation process is scaled up using industrial hydrogenation reactors. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Dihydromethysticin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form methysticin.
Reduction: As mentioned, methysticin can be reduced to form this compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents, such as halogens and nucleophiles, can be used under appropriate conditions.
Major Products
Oxidation: Methysticin is the major product.
Reduction: this compound is the major product.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of kavalactones.
Biology: It is used in research to understand its effects on the central nervous system and its potential as a natural anxiolytic and sedative.
Medicine: It has been investigated for its potential therapeutic effects in treating anxiety, insomnia, and muscle spasms.
Industry: It is used in the formulation of dietary supplements and herbal remedies.
Mechanism of Action
The mechanism of action of (+/-)-Dihydromethysticin involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the binding of GABA to its receptors, leading to increased inhibitory neurotransmission. This results in the calming and muscle-relaxant effects observed with the compound. Additionally, it may modulate other neurotransmitter systems, contributing to its overall effects.
Comparison with Similar Compounds
(+/-)-Dihydromethysticin is unique among kavalactones due to its specific chemical structure and pharmacological properties. Similar compounds include:
Kavain: Another major kavalactone with anxiolytic and sedative effects.
Dihydrokavain: Similar to kavain but with a slightly different chemical structure.
Methysticin: The precursor to this compound, with similar but distinct effects.
Dihydromethysticin: The reduced form of methysticin, with unique pharmacological properties.
In comparison, this compound is noted for its potent muscle relaxant effects and its ability to modulate GABAergic activity more effectively than some of the other kavalactones.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033434 | |
Record name | Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6581-46-0, 3155-57-5, 19902-91-1 | |
Record name | Dihydromethysticin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROMETHYSTICIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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